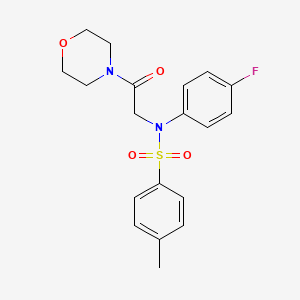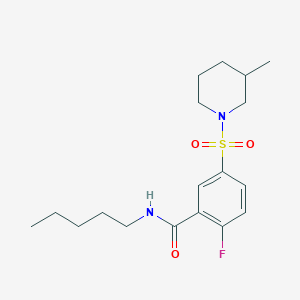![molecular formula C21H23ClN2O4S B2585578 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 922002-94-6](/img/structure/B2585578.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective C-H Functionalization
The enantioselective intermolecular sp(3) C-H functionalization at allylic and benzylic positions using rhodium-catalyzed reactions demonstrates the application of N-sulfonyltriazoles for effective C-H functionalization. This method, featuring Rh2(S-NTTL)4 as the optimum catalyst, showcases the selective reaction with tertiary over primary C-H bonds, yielding good results with moderate enantioselectivity (Kubiak et al., 2016).
Fluorescent Compound Synthesis
The synthesis of new 2,5-dibenzoxazolylphenols and related compounds through the condensation of hydroxy- and methanesulfonamidoterephthalic acids with 2-aminophenols reveals their potential for excited state intramolecular proton-transfer fluorescence. These compounds exhibit high quantum yields and are significant for their application as wavelength shifters in detecting ionizing radiation (Kauffman & Bajwa, 1993).
Agricultural Fungicide Delivery
In agriculture, solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for carbendazim and tebuconazole, fungicides used for disease prevention and control. These carrier systems offer advantages such as altered release profiles, reduced environmental and human toxicity, and enhanced efficiency in delivering the active compounds to the targeted site, marking a significant advancement in agricultural fungicide application (Campos et al., 2015).
Neuroinhibitory Effects of Dopamine Receptor Agonists
The study of SK&F 85174, a dopamine receptor agonist, reveals its potent inhibition of adrenergic neurotransmission through prejunctional dopamine receptors, indicating its potential therapeutic application for various cardiovascular disorders (Blumberg, Wilson, & Hieble, 1985).
Spectroscopic Characterization and NLO Analyses
The DFT and TD-DFT/PCM calculations for the molecular structure, spectroscopic characterization, and NLO and NBO analyses of certain dyes underscore the potential of these compounds in various biological and corrosion inhibition applications. This research highlights the intricate relationship between molecular structure and functional properties, paving the way for novel applications in materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-10-24-18-12-17(8-9-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h4-9,11-12,23H,1,10,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSVELDFMVBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)

![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)



![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)
![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)